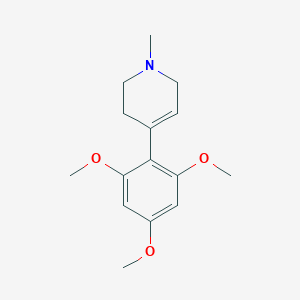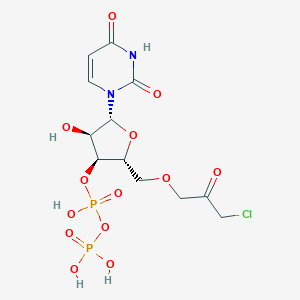![molecular formula C8H13NO2 B039744 (3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde CAS No. 116721-85-8](/img/structure/B39744.png)
(3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde is a chemical compound with potential applications in scientific research. It belongs to the class of isoxazolopyridines, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of ((3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde involves the inhibition of VGLUT1. This transporter is responsible for the uptake of glutamate into synaptic vesicles in the presynaptic terminal of glutamatergic neurons. By inhibiting VGLUT1, (this compound)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde decreases the amount of glutamate released into the synaptic cleft, leading to a decrease in synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde are primarily related to its inhibition of VGLUT1. This inhibition has been shown to have therapeutic potential in the treatment of various neurological disorders, such as epilepsy, neuropathic pain, and depression. In addition, (this compound)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde has been found to exhibit good pharmacokinetic properties, including good oral bioavailability, brain penetration, and metabolic stability.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of ((3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde for lab experiments include its potent and selective inhibition of VGLUT1, which makes it a valuable tool for studying the role of glutamate in synaptic transmission and neurological disorders. In addition, its good pharmacokinetic properties make it suitable for in vivo studies. The limitations of (this compound)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde include its relatively complex synthesis method and its limited availability.
Orientations Futures
There are several future directions for the research and development of ((3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde. One direction is the optimization of its pharmacokinetic properties, such as improving its brain penetration and metabolic stability. Another direction is the development of more efficient and scalable synthesis methods. Additionally, further studies are needed to explore the potential therapeutic applications of (this compound)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde in neurological disorders, such as epilepsy, neuropathic pain, and depression. Finally, the development of more potent and selective inhibitors of VGLUT1 based on the structure of (this compound)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde could lead to the discovery of new drugs for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of ((3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde involves the reaction of 2,3-dihydro-1H-pyrrolo[3,4-b]pyridin-5-amine with ethyl glyoxylate in the presence of a Lewis acid catalyst. The reaction proceeds through a cascade of reactions, including an intramolecular Michael addition, an intramolecular cyclization, and an intramolecular nucleophilic addition. The final product is obtained in moderate to good yields and high enantiomeric purity.
Applications De Recherche Scientifique
((3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde has potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit potent and selective inhibition of the vesicular glutamate transporter 1 (VGLUT1), which is responsible for the uptake of glutamate into synaptic vesicles in the presynaptic terminal of glutamatergic neurons. This inhibition leads to a decrease in glutamate release and synaptic transmission, which has been shown to have therapeutic potential in the treatment of various neurological disorders, such as epilepsy, neuropathic pain, and depression.
Propriétés
| 116721-85-8 | |
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
(3R,3aR)-3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h5,7-8H,1-4,6H2/t7-,8+/m0/s1 |
Clé InChI |
BJRBAPNASVLWNP-JGVFFNPUSA-N |
SMILES isomérique |
C1CCN2[C@H](C1)[C@H](CO2)C=O |
SMILES |
C1CCN2C(C1)C(CO2)C=O |
SMILES canonique |
C1CCN2C(C1)C(CO2)C=O |
Synonymes |
2H-Isoxazolo[2,3-a]pyridine-3-carboxaldehyde, hexahydro-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



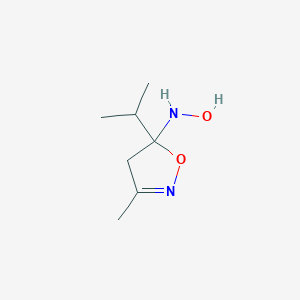
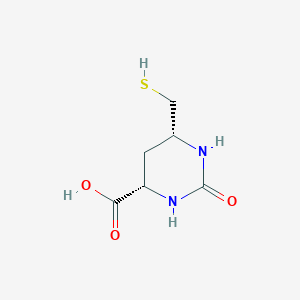
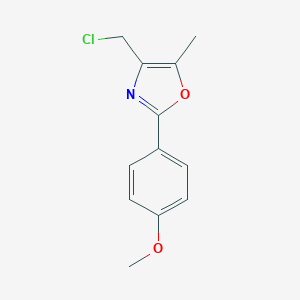

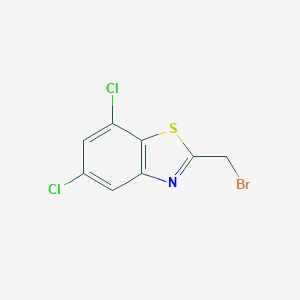
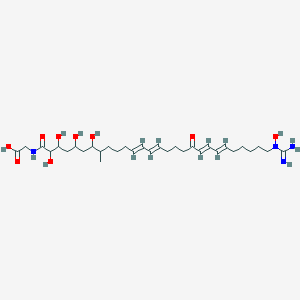
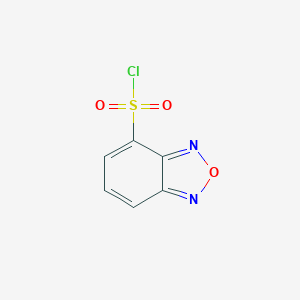



![(2R,3R)-2,3-Dihydroxybutanedioic acid;5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B39687.png)
